Rp-8-Br-Pet-cgmp(S)

Description

IUPAC Nomenclature and Molecular Formula

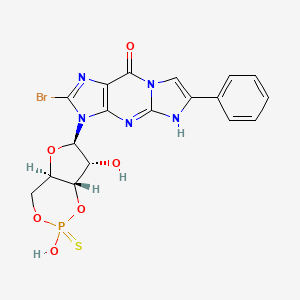

The complete International Union of Pure and Applied Chemistry nomenclature for Rp-8-Br-PET-cGMPS is sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one. This systematic nomenclature reflects the complex stereochemical configuration and multiple functional groups present within the molecular structure. The compound is also designated by several alternative chemical names, including 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-Imidazo[1,2-a]purin-9-one sodium salt. Additional nomenclature variations include β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.

The molecular formula for Rp-8-Br-PET-cGMPS is C18H14BrN5O6PS·Na, representing a molecular weight of 562.3 grams per mole. The Chemical Abstracts Service registry number for this compound is [172806-20-1]. The InChI (International Chemical Identifier) key is PNUXBFRWMZKKAJ-IPZAVTHYSA-M, which provides a unique identifier for database searches and chemical informatics applications. The simplified molecular input line entry system representation is C1[C@@H]2C@HOP(=S)(O1)[O-].[Na+].

Structural Modifications: Bromine Substitution and Phosphorothioate Configuration

The structural architecture of Rp-8-Br-PET-cGMPS incorporates several key modifications that distinguish it from the parent cyclic guanosine monophosphate molecule. The most prominent structural feature is the bromine substitution at position 8 of the purine ring system, where the hydrogen atom normally present in natural cyclic guanosine monophosphate is replaced by a bromine atom. This halogen substitution significantly enhances the lipophilicity of the molecule, with a calculated lipophilicity value of 2.83, making it substantially more membrane-permeable compared to unmodified cyclic nucleotides.

The second critical modification involves the incorporation of a phenyl-substituted etheno bridge system, where both the amino group at position 2 and the nitrogen at position 1 are involved in a phenyl-substituted five-membered ring system fused to the purine structure. This phenyl-1,N2-etheno modification creates the "PET" designation in the compound name and contributes to the enhanced stability and altered binding characteristics of the molecule. The phenyl group attachment occurs at position 6 of the imidazo[1,2-a]purin-9-one core structure.

The phosphorothioate modification represents the third major structural alteration, where one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This modification occurs specifically at the axial position, creating the Rp-stereoisomer configuration. The phosphorothioate substitution confers resistance to degradation by mammalian cyclic nucleotide-responsive phosphodiesterases, significantly extending the compound's metabolic stability. The presence of sulfur in place of oxygen fundamentally alters the electronic properties of the phosphate group and creates a chiral center at the phosphorus atom.

Stereochemical Properties and Isomeric Purity

The stereochemical properties of Rp-8-Br-PET-cGMPS are fundamentally defined by the phosphorothioate modification, which introduces chirality at the phosphorus center. The compound exists as the Rp-isomer, where the sulfur atom occupies the axial position relative to the ribose ring system, while the corresponding Sp-isomer would have the sulfur in the equatorial position. This stereochemical distinction is critical, as the two isomers exhibit dramatically different biological activities and binding affinities.

The Rp-configuration is characterized by the equatorial placement of the exocyclic sulfur atom when viewed from the standard chemical perspective, which corresponds to the R-absolute configuration according to the Cahn-Ingold-Prelog priority rules applied to the phosphorus center. This stereochemical arrangement results in the compound functioning as a competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinase, with inhibition constants typically in the low micromolar range. In contrast, the corresponding Sp-isomer (Sp-8-Br-PET-cGMPS) serves as an activator of the same enzyme systems, demonstrating the profound impact of stereochemistry on biological activity.

The commercial preparation of Rp-8-Br-PET-cGMPS maintains high stereoisomeric purity, typically exceeding 99% as determined by high-performance liquid chromatography analysis. This high degree of stereochemical purity is essential for biological applications, as even minor contamination with the Sp-isomer or other activating species could significantly interfere with the intended inhibitory effects. The compound is typically supplied as a crystallized or lyophilized sodium salt, which can appear variable in volume due to sensitivity to humidity conditions, though the actual molecular content remains consistent.

Quality control measures for stereoisomeric purity include rigorous screening for the absence of activating contaminants such as cyclic guanosine monophosphate (maintained below 0.05% when packaged) or the Sp-stereoisomer. Long-term storage considerations include the potential for slow desulfurization reactions that could generate cyclic guanosine monophosphate over extended periods, necessitating frozen storage conditions and periodic purity verification. The compound exhibits characteristic ultraviolet absorption properties with a maximum at 256 nanometers and a molar extinction coefficient of 40,000 L·mol⁻¹·cm⁻¹, which serves as a reliable analytical parameter for concentration determination and purity assessment.

Properties

IUPAC Name |

3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12-,13-,16-,31?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYADRPTMRXVDJ-QJYCJHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938213 | |

| Record name | 2-Bromo-3-(2,7-dihydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172806-21-2, 172806-20-1 | |

| Record name | 8-Bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172806212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DF-003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172806201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-(2,7-dihydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DF-003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O874Z20U79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Rp-8-Br-PET-cGMPS is a synthetic analog of cyclic guanosine monophosphate (cGMP) that functions primarily as a selective inhibitor of cGMP-dependent protein kinases (PKG). This compound has garnered attention for its potential therapeutic applications, particularly in the context of retinal degeneration and other conditions involving dysregulated cGMP signaling.

- Chemical Name : 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-imidazo[1,2-a]purin-9-one sodium salt

- Molecular Formula : C₁₈H₁₄BrN₅O₆PS · Na

- Molecular Weight : 562.3 g/mol

- Purity : >99% HPLC

- Storage Conditions : -20°C, light-sensitive

Rp-8-Br-PET-cGMPS acts as a competitive and reversible inhibitor of PKG, specifically targeting both PKG Iα and Iβ isoforms. Its design allows it to selectively inhibit retinal cGMP-gated ion channels while remaining resistant to degradation by mammalian phosphodiesterases, thus enhancing its efficacy in experimental settings .

Biological Activity and Target Specificity

Recent studies have revealed that Rp-8-Br-PET-cGMPS interacts with several cGMP-binding proteins. In a detailed investigation using mass spectrometry and affinity chromatography on retinal samples from various murine models (rd1, rd2, and rd10), it was found to bind to seven known cGMP-binding proteins including:

- PKG1β

- PDE1β

- PDE1c

- PDE6α

- PKA1α

Additionally, 28 other proteins were identified as associates, including MAPK1/3. However, it was noted that Rp-8-Br-PET-cGMPS did not alter MAPK1/3 expression or activity in organotypic retinal cultures, indicating a more selective action compared to traditional cGMP analogs .

Case Studies and Research Findings

- Retinal Protection : In models of retinal degeneration, the application of Rp-8-Br-PET-cGMPS showed promising results in reducing photoreceptor cell death. By inhibiting PKG activity, the compound mitigated the pathological elevation of cGMP levels that typically leads to cell death in degenerating retinas .

- Comparative Studies : In comparison with other cGMP analogs like Rp-8-pCPT-cGMPS, Rp-8-Br-PET-cGMPS exhibited significantly higher lipophilicity and membrane permeability, suggesting enhanced bioavailability and potential therapeutic advantages in vivo .

Data Table: Summary of Biological Activity

| Property | Rp-8-Br-PET-cGMPS |

|---|---|

| PKG Inhibition | Yes |

| Interaction with cGMP Proteins | 35 identified (7 primary) |

| Resistance to PDEs | Yes |

| Lipophilicity | High (Log P = 2.83) |

| Membrane Permeability | High |

| Therapeutic Application | Retinal degeneration |

Scientific Research Applications

Ophthalmic Research

Retinal Protection in Degenerative Diseases

One of the most significant applications of Rp-8-Br-PET-cGMPS is in the treatment of retinal degenerative diseases such as retinitis pigmentosa (RP). Research indicates that elevated levels of cGMP in photoreceptors contribute to cell death through over-activation of PKG. Rp-8-Br-PET-cGMPS selectively inhibits PKG, thereby protecting photoreceptors from degeneration. In studies involving murine models (rd1, rd2, and rd10), affinity chromatography coupled with mass spectrometry identified multiple cGMP-binding proteins associated with Rp-8-Br-PET-cGMPS, including PKG1β and PDE6α, suggesting a targeted mechanism of action within retinal cells .

Table 1: Key Proteins Interacting with Rp-8-Br-PET-cGMPS

| Protein | Function |

|---|---|

| PKG1β | cGMP-dependent protein kinase |

| PDE1β | Phosphodiesterase involved in cGMP hydrolysis |

| PDE6α | Phototransduction in retinal cells |

| PKA1α | Protein kinase A, involved in various signaling pathways |

| MAPK1/3 | Mitogen-activated protein kinases |

Vascular Biology

Role in Vascular Smooth Muscle Cell Function

In vascular biology, Rp-8-Br-PET-cGMPS has been utilized to investigate its effects on vascular smooth muscle cells (VSMCs). Studies have shown that this compound can modulate the activity of cGMP-dependent signaling pathways, influencing processes like cell growth and relaxation responses. For instance, it has been demonstrated that Rp-8-Br-PET-cGMPS inhibits relaxation induced by 8-Br-cGMP in pulmonary veins, indicating its role as a potent PKG inhibitor .

Neuroscience

Impact on Synaptic Transmission

Research has also explored the effects of Rp-8-Br-PET-cGMPS on synaptic transmission. In experiments assessing synaptic activity in hippocampal neurons, the compound was shown to significantly reduce the loading of FM1-43 dye during high-frequency stimulation, suggesting an inhibitory effect on synaptic vesicle release mediated by cGMP signaling pathways .

Case Study 1: Photoreceptor Protection

In a study published in the Journal of Comparative Neurology, researchers examined the protective effects of Rp-8-Br-PET-cGMPS on photoreceptors in murine models of RP. The results indicated that treatment with this compound led to a significant reduction in photoreceptor cell death compared to untreated controls. Notably, Rp-8-Br-PET-cGMPS exhibited greater target specificity than regular cGMP analogs, highlighting its potential as a therapeutic agent for retinal degenerative diseases .

Case Study 2: Vascular Response Modulation

Another study focused on the effects of Rp-8-Br-PET-cGMPS on pulmonary vein relaxation under chronic hypoxic conditions. The findings revealed that while 8-Br-cGMP induced relaxation, this effect was inhibited by Rp-8-Br-PET-cGMPS, demonstrating its role as an effective PKG inhibitor. This suggests potential applications in managing vascular responses under pathological conditions .

Preparation Methods

Key Synthetic Steps:

-

Bromination at the 8-position : cGMP is treated with brominating agents (e.g., N-bromosuccinimide) under controlled pH to introduce the bromine atom.

-

Etheno bridge formation : The β-phenyl-1,N²-etheno modification is achieved via cyclization reactions using phenylacetylene derivatives, enhancing lipophilicity.

-

Phosphorothioate introduction : Sulfur substitution at the phosphate group is performed using thiophosphate reagents, yielding the Rp diastereomer through chiral resolution.

Table 1: Molecular Properties of Rp-8-Br-PET-cGMPS

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₄BrN₅O₆PS·Na | |

| Molecular weight | 562.3 g/mol | |

| CAS number | 172806-20-1 (sodium salt) | |

| Lipophilicity (LogP) | 2.83 | |

| Absorption maximum | 256 nm |

Purification and Quality Control

Post-synthesis purification ensures the removal of byproducts and diastereomeric impurities. The process involves:

-

Reverse-phase HPLC : Utilized for high-resolution separation, achieving >99% purity.

-

Lyophilization : The purified compound is freeze-dried to obtain a stable sodium salt form.

| Solvent | Solubility (mg/mL) | Storage Temperature | Light Sensitivity |

|---|---|---|---|

| Water | 11.25 | -20°C | Yes |

| DMSO | 22.49 | -20°C | Yes |

| Buffer (pH 7) | 10.0 | -20°C | Yes |

Analytical Characterization

Purity Assessment

Structural Confirmation

-

Nuclear magnetic resonance (NMR) : ¹H and ³¹P NMR spectra verify the Rp-configuration and etheno bridge.

-

X-ray crystallography : Resolves the stereochemistry of the phosphorothioate group.

Formulation for Research Use

Rp-8-Br-PET-cGMPS is formulated as a sodium salt to enhance aqueous solubility. Stock solutions are prepared in:

Table 3: Recommended Stock Solution Preparation

| Concentration | Volume (mL) per 1 mg | Stability |

|---|---|---|

| 10 mM | 0.177 | 1 month at -20°C |

| 20 mM | 0.089 | 6 months at -80°C |

Applications in Pharmacological Research

Rp-8-Br-PET-cGMPS is widely used to study PKG-mediated pathways, such as:

Q & A

Q. What is the molecular mechanism of Rp-8-Br-Pet-cgmp(S) in modulating cGMP-dependent signaling pathways?

Rp-8-Br-Pet-cgmp(S) acts as a competitive antagonist of cGMP by binding to the cyclic nucleotide-binding domain of protein kinases (PKG). Methodologically, researchers should employ radioligand binding assays to quantify affinity and crystallography to resolve structural interactions . For functional validation, kinase activity assays (e.g., fluorescence polarization) under varying cGMP concentrations are recommended.

Q. How should researchers design dose-response experiments for Rp-8-Br-Pet-cgmp(S) in cellular models?

Use a factorial design with at least six concentrations (e.g., 1 nM–100 µM) to capture sigmoidal curves. Include controls for baseline cGMP activity (e.g., untreated cells) and nonspecific effects (e.g., Rp-8-Br-cGMPS, a related analog). Normalize data to intracellular cGMP levels measured via ELISA or FRET-based biosensors .

Q. What are the best practices for ensuring the stability of Rp-8-Br-Pet-cgmp(S) in physiological buffers?

Conduct accelerated stability studies by incubating the compound in buffers at 37°C and analyzing degradation via HPLC-UV at 0, 24, 48, and 72 hours. Adjust pH to 7.4 and include protease inhibitors if testing in cell lysates. Document deviations >10% from initial concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in Rp-8-Br-Pet-cgmp(S) efficacy across different tissue types?

Perform meta-analysis of existing data to identify variables like tissue-specific phosphatase activity or membrane permeability. Validate hypotheses using knockout models (e.g., PKG1α⁻/⁻ mice) or RNA-seq to correlate expression profiles with compound sensitivity .

Q. What advanced techniques are suitable for studying Rp-8-Br-Pet-cgmp(S) in vivo pharmacokinetics?

Use LC-MS/MS for plasma concentration profiling and microdialysis to measure brain penetration. For longitudinal studies, employ PET imaging with a radiolabeled analog (e.g., ¹¹C-Rp-8-Br-Pet-cgmp(S)) to track biodistribution .

Q. How does Rp-8-Br-Pet-cgmp(S) challenge current models of cGMP signaling in neurodegenerative diseases?

The compound’s inability to cross the blood-brain barrier in some models contradicts assumptions about systemic cGMP modulation. Address this by developing nanoparticle-encapsulated formulations and testing efficacy in 3D brain organoids .

Methodological and Theoretical Considerations

Q. What statistical approaches are optimal for analyzing time-dependent effects of Rp-8-Br-Pet-cgmp(S)?

Apply mixed-effects models to account for inter-subject variability in longitudinal studies. For dose-time interactions, use ANOVA with Tukey’s post-hoc tests. Report effect sizes and confidence intervals to avoid Type I/II errors .

Q. How can researchers integrate Rp-8-Br-Pet-cgmp(S) into systems biology frameworks?

Develop Boolean network models incorporating cGMP-PKG-MLCK pathways. Validate predictions via siRNA knockdowns of downstream targets (e.g., myosin light chain) in vascular smooth muscle cells .

Ethical and Reproducibility Challenges

Q. What ethical considerations apply to animal studies using Rp-8-Br-Pet-cgmp(S)?

Adhere to ARRIVE guidelines for reporting in vivo experiments. Justify sample sizes via power analysis and minimize suffering through humane endpoints (e.g., <20% weight loss). Obtain approval from institutional IACUC committees .

Q. How can FAIR principles be implemented for data generated with Rp-8-Br-Pet-cgmp(S)?

Store raw data in repositories like Zenodo with unique DOIs. Annotate metadata using controlled vocabularies (e.g., CHEBI for chemical properties). Share protocols on protocols.io to enhance reproducibility .

Future Research Directions

- Investigate post-translational modifications (e.g., nitrosylation) affecting Rp-8-Br-Pet-cgmp(S) efficacy.

- Develop machine learning models to predict off-target interactions using PubChem BioAssay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.